diphenyl(1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
Diphenyl(1H-1,2,3-triazol-4-yl)methanol is an organic compound with the molecular formula C15H13N3O It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to a methanol group and two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized from an appropriate starting material, such as aniline, through diazotization followed by azidation.
Preparation of Alkyne: The alkyne precursor is prepared from a suitable starting material, such as phenylacetylene.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Reduction: The resulting triazole compound is then reduced to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of diphenyl(1H-1,2,3-triazol-4-yl)ketone.
Reduction: Formation of diphenyl(1H-1,2,3-triazol-4-yl)methane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
Diphenyl(1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of diphenyl(1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenyl rings may also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole itself and its various substituted derivatives.
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives.
Uniqueness
Diphenyl(1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of both phenyl rings and the triazole ring, which confer specific chemical and physical properties. Its structural features make it a versatile compound for various applications, distinguishing it from other triazole derivatives.
Properties
Molecular Formula |
C15H13N3O |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
diphenyl(2H-triazol-4-yl)methanol |
InChI |
InChI=1S/C15H13N3O/c19-15(14-11-16-18-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,19H,(H,16,17,18) |
InChI Key |
DOAAXYCBZJDQRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NNN=C3)O |
Origin of Product |
United States |
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